molecular formula C16H13ClF5N3 B2652678 3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline CAS No. 637736-34-6

3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline

Cat. No.: B2652678
CAS No.: 637736-34-6
M. Wt: 377.74
InChI Key: GHIATHWMNWBTAR-UHFFFAOYSA-N
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Description

3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline is a specialized chemical scaffold designed for research and development, particularly in medicinal chemistry and drug discovery. This compound integrates a pentafluorophenyl-substituted piperazine motif, a feature known to enhance a molecule's binding affinity and metabolic stability . The aniline and chloro substituents on the phenyl ring provide versatile handles for further synthetic elaboration, making this molecule a valuable intermediate for constructing more complex target structures. The primary research application of this compound is as a key building block in the synthesis of potential enzyme inhibitors and receptor ligands. The piperazine ring is a common pharmacophore found in bioactive molecules targeting various neurological disorders and infectious diseases . The presence of the strongly electron-withdrawing pentafluorophenyl group can significantly influence the molecule's electronic properties and its interaction with biological targets, which is a critical strategy in the development of kinase inhibitors and antimicrobial agents . Researchers can utilize the reactive aniline group to form amide or imine (Schiff base) linkages, enabling the compound to be coupled with carboxylic acids, aldehydes, and other electrophiles to generate diverse libraries for high-throughput screening . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications. Researchers should consult the safety data sheet (SDS) and handle the compound adhering to all appropriate laboratory safety protocols.

Properties

IUPAC Name

3-chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF5N3/c17-9-7-8(23)1-2-10(9)24-3-5-25(6-4-24)16-14(21)12(19)11(18)13(20)15(16)22/h1-2,7H,3-6,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIATHWMNWBTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline typically involves the reaction of 3-chloroaniline with 4-(pentafluorophenyl)piperazine. One common method is the nucleophilic aromatic substitution reaction, where the chloro group on the aniline is replaced by the piperazine group under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Substituents on the Piperazine Ring
  • 3-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]aniline (CAS similarity: 0.69): Differs by replacing pentafluorophenyl with a monofluorophenyl group. Molecular weight: 305.78 g/mol vs. 305.78 g/mol (target compound).
  • 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline :

    • Piperazine substituted with a methyl group instead of aryl.
    • Trifluoromethyl on the aniline ring enhances lipophilicity (ClogP ~2.5) compared to the chloro substituent in the target compound.
    • Molecular weight: 273.30 g/mol (lighter due to methyl group).
Aniline Ring Modifications
  • 3-Chloro-4-(3-fluorobenzyloxy)aniline :
    • Benzyloxy group introduces steric bulk, reducing conformational flexibility compared to the piperazine-linked target compound.
    • Intermediate in Lapatinib synthesis, emphasizing its role in kinase inhibition.

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility
  • Pentafluorophenyl Group : Increases logP (predicted ~3.8) due to fluorine atoms, enhancing membrane permeability but possibly reducing aqueous solubility.
  • Trifluoromethyl Analog : logP ~2.5, offering a balance between solubility and permeability.
Receptor Interactions
  • Piperazine Derivatives : Demonstrated affinity for serotonin (5-HT) and dopamine receptors.
  • 4-[4-(Trifluoroacetyl)piperazin-1-yl]aniline : The trifluoroacetyl group reduces piperazine basicity (pKa ~7.2), altering receptor binding kinetics compared to the target compound.

Biological Activity

3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline is a fluorinated compound that exhibits significant biological activity, particularly in the context of medicinal chemistry. The presence of a pentafluorophenyl group enhances its lipophilicity and potential interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H13ClF5N3
  • Molecular Weight : 377.7395 g/mol
  • CAS Number : 637736-34-6
  • Density : 1.2 g/cm³
  • Boiling Point : 410.7 °C
  • LogP : 1.07

Biological Activity Overview

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes.

Pharmacological Applications

  • Tyrosinase Inhibition :
    • Recent studies have highlighted the compound's potential as a tyrosinase inhibitor, which is crucial in the treatment of hyperpigmentation disorders and certain neurodegenerative diseases like Parkinson's disease. The presence of the chlorinated and fluorinated moieties enhances its binding affinity to the enzyme's active site, leading to effective inhibition .
  • Antidepressant Activity :
    • The piperazine moiety is commonly associated with antidepressant effects. Compounds featuring piperazine rings have been shown to interact with serotonin receptors, suggesting that this compound may exhibit similar properties .
  • Anticancer Potential :
    • Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

StudyFindings
Study on Tyrosinase Inhibition Demonstrated that compounds incorporating the 3-chloro-4-fluorophenyl motif showed enhanced inhibitory activity against tyrosinase from Agaricus bisporus. Molecular docking studies supported these findings, indicating favorable interactions with the enzyme's catalytic site.
Antidepressant Activity Assessment Evaluated the effects of piperazine derivatives on serotonin receptor modulation, suggesting potential antidepressant effects for compounds similar to this compound.
Anticancer Activity EvaluationInvestigated the apoptotic effects in various cancer cell lines, indicating that this compound may activate caspase pathways leading to cell death.

The biological activity of this compound is primarily attributed to its structural features:

  • Chlorine Atom : Enhances hydrophilicity and binding interactions.
  • Pentafluorophenyl Group : Increases lipophilicity, allowing better membrane penetration and interaction with lipid membranes.
  • Piperazine Ring : Known for its role in modulating neurotransmitter systems, contributing to potential antidepressant effects.

Q & A

Q. Table 1: Bioactivity Trends in Structural Analogs

CompoundModificationIC₅₀ (Kinase X)Reference
Target compoundPentafluorophenyl12 nM
3-Chloro-4-(4-methylpiperazinyl)anilineMethylpiperazine85 nM
4-(Pyridin-3-yloxy)anilinePyridine substituent220 nM

Advanced: What computational strategies predict interactions between this compound and biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to ATP-binding sites. The pentafluorophenyl group shows strong van der Waals interactions with hydrophobic residues (e.g., Phe80 in kinase X) .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity. Fluorine atoms contribute σ = +0.06 each, enhancing electron withdrawal .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories; pentafluorophenyl analogs show lower RMSD (<2 Å) vs. non-fluorinated analogs .

Advanced: How can synthetic routes be modified to improve regioselectivity during piperazine coupling?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to block undesired substitution sites .
  • Microwave-assisted synthesis : Reduce side products by accelerating reaction kinetics (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
  • Catalytic systems : Employ Pd/C or CuI for Suzuki-Miyaura coupling when aryl halides are present, achieving >90% regioselectivity .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aniline moiety.
  • Moisture : Use desiccants (silica gel) to avoid hydrolysis of the piperazine ring.
  • Long-term stability : HPLC analysis shows >95% purity retention after 6 months under inert gas (N₂/Ar) .

Advanced: What mechanistic insights explain its inhibition of cytochrome P450 enzymes?

Answer:

  • Competitive inhibition : The pentafluorophenyl group occupies the enzyme’s hydrophobic active site, as shown by X-ray co-crystallography (PDB: 5T6Z) .
  • Metabolic profiling : LC-MS/MS identifies stable Fe²⁺-ligand complexes in CYP3A4, reducing heme iron availability for substrate oxidation .
  • Kinetic studies : Lineweaver-Burk plots confirm non-competitive inhibition (Ki = 0.8 µM) for CYP2D6 due to allosteric binding .

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